1-[(4-fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide
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Overview
Description
1-[(4-fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C20H23FN2O3S It is known for its unique structure, which includes a piperidine ring, a sulfonyl group, and a fluorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with N-(2-phenylethyl)piperidine-4-carboxamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(4-fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[(4-fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluorobenzene moiety may enhance the compound’s binding affinity and specificity for certain targets. The piperidine ring provides structural stability and contributes to the overall bioactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chlorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide
- 1-[(4-methylbenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide
- 1-[(4-bromobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide
Uniqueness
1-[(4-fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide is unique due to the presence of the fluorine atom in the benzene ring. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity, binding affinity, and stability. The fluorine atom’s electronegativity can also affect the compound’s interactions with biological targets, potentially enhancing its efficacy in certain applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(2-phenylethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c21-18-6-8-19(9-7-18)27(25,26)23-14-11-17(12-15-23)20(24)22-13-10-16-4-2-1-3-5-16/h1-9,17H,10-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANMADQIRCRQQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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